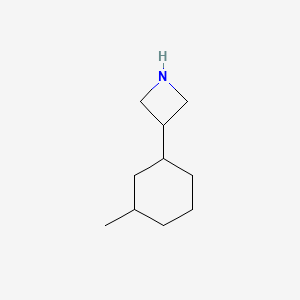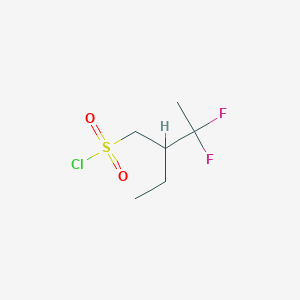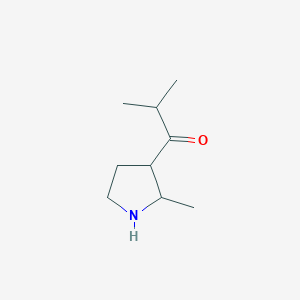
2-Methyl-1-(2-methylpyrrolidin-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(2-methylpyrrolidin-3-yl)propan-1-one is an organic compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a ketone functional group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-methylpyrrolidin-3-yl)propan-1-one typically involves the reaction of 2-methylpyrrolidine with a suitable ketone precursor under controlled conditions. One common method involves the use of a Grignard reagent, where 2-methylpyrrolidine is reacted with a Grignard reagent derived from a suitable alkyl halide. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is also common to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(2-methylpyrrolidin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
2-Methyl-1-(2-methylpyrrolidin-3-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological processes and as a tool for probing biochemical pathways.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(2-methylpyrrolidin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Methyl-1-(2-methylpyrrolidin-3-yl)propan-1-one can be compared with other similar compounds, such as:
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: This compound has a similar structure but contains an amine group instead of a ketone group.
3-(2-methyl-pyridin-4-yl)-propan-1-ol: This compound has a similar pyrrolidine ring but contains an alcohol group instead of a ketone group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
2-methyl-1-(2-methylpyrrolidin-3-yl)propan-1-one |
InChI |
InChI=1S/C9H17NO/c1-6(2)9(11)8-4-5-10-7(8)3/h6-8,10H,4-5H2,1-3H3 |
Clé InChI |
PJXNUTGXZFMLSM-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCN1)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Aminomethyl)oxan-3-YL]azetidin-3-OL](/img/structure/B13195355.png)
![2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13195366.png)
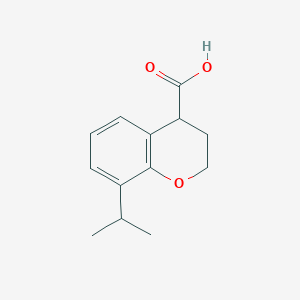


![4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13195380.png)
![2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13195386.png)
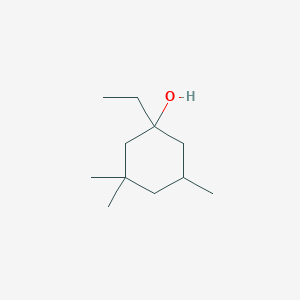

![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13195406.png)
